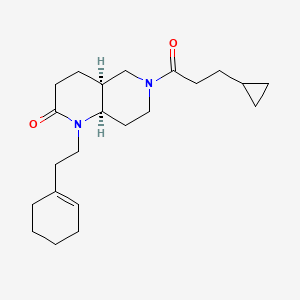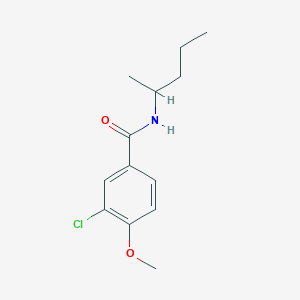
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole, also known as BMD-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMD-5 is a heterocyclic compound that contains a benzodioxole ring and an oxadiazole ring.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been found to have a half-life of approximately 2 hours and is rapidly eliminated from the body. This compound has also been shown to have good solubility in water and organic solvents, which makes it suitable for use in various applications.
実験室実験の利点と制限
One advantage of using 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its low toxicity, which makes it suitable for use in cell culture studies and animal studies. This compound also has good solubility in water and organic solvents, which makes it easy to handle and use in various applications. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can limit its availability for use in large-scale experiments.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential applications in other fields, such as nanotechnology and biotechnology. This compound has been shown to have good solubility and low toxicity, which makes it a promising candidate for use in the synthesis of nanoparticles and biomaterials. Another direction is to study the structure-activity relationship of this compound, which can provide insights into its mechanism of action and potential applications. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information for its potential use in clinical settings.
合成法
The synthesis method of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 3-(1,3-benzodioxol-5-yl)-5-bromo-1,2,4-oxadiazole with 3-methylphenylboronic acid in the presence of a palladium catalyst. This reaction leads to the formation of this compound as a white solid with a yield of approximately 50%.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer and antitumor properties. In material science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic photovoltaic devices.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-12(7-10)16-17-15(18-21-16)11-5-6-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUSMCYMDRKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5356967.png)

![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5356989.png)
![5-bromo-N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5356991.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5356992.png)


![4-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5357011.png)
![ethyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5357014.png)
![methyl 2-(5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5357027.png)
![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-isopropylbenzoate](/img/structure/B5357030.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5357032.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5357042.png)
